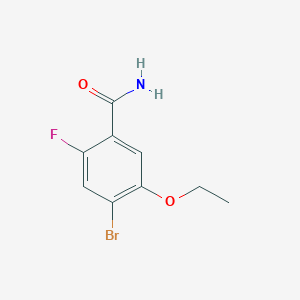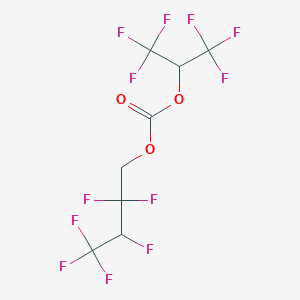
2,2,3,4,4,4-Hexafluorobutyl hexafluoroisopropyl carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,3,4,4,4-Hexafluorobutyl hexafluoroisopropyl carbonate is a fluorinated organic compound known for its unique chemical properties. This compound is characterized by the presence of multiple fluorine atoms, which impart high thermal stability and resistance to chemical reactions. It is used in various industrial and scientific applications due to its distinctive properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,4,4,4-Hexafluorobutyl hexafluoroisopropyl carbonate typically involves the reaction of hexafluoroisopropyl alcohol with hexafluorobutyl chloroformate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The reaction is usually catalyzed by a base such as triethylamine, which facilitates the formation of the carbonate ester.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of automated systems also minimizes human error and enhances safety during production.
Analyse Chemischer Reaktionen
Types of Reactions
2,2,3,4,4,4-Hexafluorobutyl hexafluoroisopropyl carbonate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under specific conditions.
Hydrolysis: In the presence of water, the carbonate ester can hydrolyze to form hexafluoroisopropyl alcohol and hexafluorobutyric acid.
Reduction: The compound can be reduced to form corresponding alcohols and acids.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Hydrolysis: Acidic or basic conditions can catalyze the hydrolysis reaction.
Reduction: Reducing agents like lithium aluminum hydride are used under anhydrous conditions.
Major Products
Substitution: Products include various fluorinated derivatives.
Hydrolysis: Major products are hexafluoroisopropyl alcohol and hexafluorobutyric acid.
Reduction: Products include hexafluorobutyl alcohol and hexafluoroisopropyl alcohol.
Wissenschaftliche Forschungsanwendungen
2,2,3,4,4,4-Hexafluorobutyl hexafluoroisopropyl carbonate is utilized in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis and polymer chemistry.
Biology: Employed in the development of fluorinated biomolecules for imaging and diagnostic purposes.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.
Industry: Applied in the production of high-performance coatings, lubricants, and surfactants.
Wirkmechanismus
The mechanism by which 2,2,3,4,4,4-Hexafluorobutyl hexafluoroisopropyl carbonate exerts its effects is primarily through its interaction with other molecules via its fluorine atoms. The high electronegativity of fluorine creates strong dipole interactions, enhancing the compound’s reactivity and stability. In biological systems, it can interact with proteins and enzymes, potentially altering their function and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2,3,4,4,4-Hexafluorobutyl acrylate
- 2,2,3,4,4,4-Hexafluorobutyl methacrylate
- 2,2,3,3,4,4,4-Heptafluorobutyl hexafluoroisopropyl carbonate
Uniqueness
2,2,3,4,4,4-Hexafluorobutyl hexafluoroisopropyl carbonate stands out due to its high fluorine content, which imparts exceptional thermal and chemical stability. This makes it particularly useful in applications requiring resistance to harsh conditions. Additionally, its unique structure allows for specific interactions with biological molecules, making it a valuable tool in biomedical research.
Eigenschaften
Molekularformel |
C8H4F12O3 |
|---|---|
Molekulargewicht |
376.10 g/mol |
IUPAC-Name |
2,2,3,4,4,4-hexafluorobutyl 1,1,1,3,3,3-hexafluoropropan-2-yl carbonate |
InChI |
InChI=1S/C8H4F12O3/c9-2(6(12,13)14)5(10,11)1-22-4(21)23-3(7(15,16)17)8(18,19)20/h2-3H,1H2 |
InChI-Schlüssel |
NKYDMKMABWCCTI-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(C(C(F)(F)F)F)(F)F)OC(=O)OC(C(F)(F)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(17-acetyl-10,13-dimethyl-3-oxo-2,6,7,8,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl) acetate](/img/structure/B12085202.png)
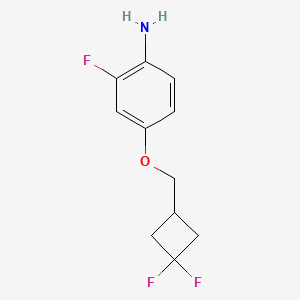
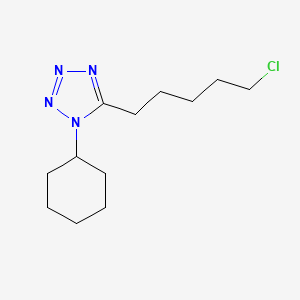
![6-(Trifluoromethyl)furo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B12085214.png)
![[(2R)-1-(cyclopropanesulfonyl)pyrrolidin-2-yl]methanol](/img/structure/B12085219.png)
![(2R)-2-Amino-2-[4-(methylethyl)phenyl]acetic acid](/img/structure/B12085223.png)
![Boronic acid, B-[2-ethyl-6-(4-piperidinyl)-4-pyridinyl]-](/img/structure/B12085230.png)
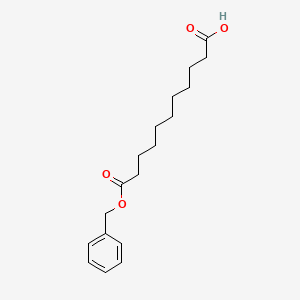
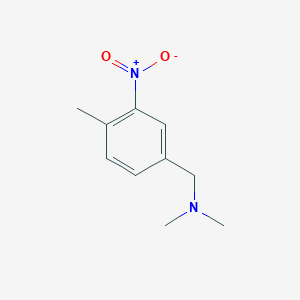
![[2S-[1(S*),2alpha,4alpha]]-4-Methyl-1-(1-phenylethyl)-2-piperidinecarboxylic Acid Ethyl Ester](/img/structure/B12085255.png)
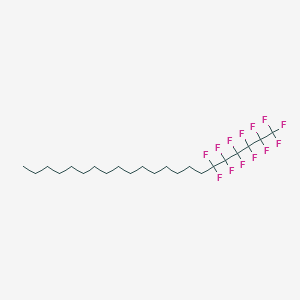
![1-{[2-Fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbonyl}piperidine](/img/structure/B12085263.png)
